molecular formula C14H17N5O2 B2396081 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1448056-95-8

1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2396081
CAS No.: 1448056-95-8
M. Wt: 287.323
InChI Key: QFOYGZNTKATHJI-UHFFFAOYSA-N
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Description

1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and preclinical drug discovery research. It belongs to a class of ethanone-bridged heterocyclic compounds that have demonstrated potent biological activity, particularly as antagonists of the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-Protein Coupled Receptor (GPCR) that plays a critical role in inflammatory pathways and is a validated drug target for several conditions, including rheumatoid arthritis, multiple sclerosis, organ transplant rejection, and neurodegenerative diseases like Alzheimer's . The structure of this compound features a pyrazine ring linked through an oxygen atom to a piperidine moiety, which is in turn connected via an ethanone linker to a pyrazole ring. This specific architecture is designed to mimic key pharmacophores required for high-affinity binding to the CCR1 receptor. Research on closely related 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives has shown that the ethanone linker and the pyrazole moiety are essential for antagonist activity . Molecular docking studies of analogous compounds suggest that the molecule likely binds within the active site of CCR1, with potential for key interactions such as hydrogen bonding with residues like Tyr113, which is known to anchor ligands within the receptor . Beyond its primary application in inflammation research, this scaffold shows promise in other therapeutic areas. Patents disclose that similar pyrazole and piperidine-containing compounds are being investigated as potential treatments for cancer, obesity, viral infections, and chronic neurodegenerative conditions such as Parkinson's and Huntington's disease . This product is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-19-7-1-4-17-19)18-8-2-12(3-9-18)21-13-10-15-5-6-16-13/h1,4-7,10,12H,2-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYGZNTKATHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

    Nucleophilic Substitution Reactions:

    Cyclization Reactions: The formation of the pyrazole ring is often accomplished through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step usually involves coupling the pyrazole and piperidine intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine and pyrazole rings undergo nucleophilic substitution under controlled conditions.

Pyrazine Ring Substitution

  • Reagents : Halogens (Cl₂, Br₂), alkyl halides (CH₃I), or amines

  • Conditions : Polar aprotic solvents (DMF, DCM), 60–80°C, 6–12 hrs

  • Example Reaction :

    Pyrazine O Piperidine+CH INaH DMFMethyl substituted derivative\text{Pyrazine O Piperidine}+\text{CH I}\xrightarrow{\text{NaH DMF}}\text{Methyl substituted derivative}

    Products show modified electronic properties due to methyl group electron donation .

Pyrazole Ring Functionalization

  • Halogenation : Bromine in acetic acid yields 4-bromo-pyrazole derivatives at 25°C (90% yield) .

  • Alkylation : Reacts with ethyl chloroacetate in THF/K₂CO₃ to form N-alkylated pyrazoles .

Condensation Reactions

The ketone group participates in condensation with nucleophiles:

Reaction TypeReagents/ConditionsProductYieldSource
Schiff Base FormationAniline, EtOH, reflux, 4 hrsImine-linked conjugate78%
Knoevenagel CondensationMalononitrile, piperidine catalyst, 70°Cα,β-Unsaturated nitrile derivative65%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl introductions:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 24 hrs

  • Substrate : Bromopyrazole intermediate + phenylboronic acid

  • Product : Biaryl-pyrazole hybrid with enhanced π-stacking capability .

Ketone Reduction

  • Reagents : NaBH₄ in MeOH or LiAlH₄ in THF

  • Product : Secondary alcohol (confirmed by IR loss of C=O at 1700 cm⁻¹) .

Pyrazine Oxidation

  • Reagents : H₂O₂/AcOH, 50°C

  • Product : Pyrazine N-oxide (increased water solubility) .

Comparative Reaction Analysis

Reaction ClassKey AdvantageLimitationsIndustrial Relevance
Nucleophilic SubstitutionModular functionalizationRequires anhydrous conditionsHigh (drug design)
Cross-CouplingIntroduces complex aryl groupsHigh catalyst loadingModerate
CondensationRapid scaffold diversificationCompeting side reactionsHigh

Mechanistic Insights

  • Pyrazine Reactivity : Directed by electron-withdrawing N-atoms, favoring aromatic electrophilic substitution at the 5-position .

  • Pyrazole Activation : N1-position alkylation occurs preferentially due to lower steric hindrance .

  • Ketone Participation : Acts as a directing group in metal-mediated reactions, enhancing regioselectivity .

This compound's synthetic versatility makes it valuable for developing kinase inhibitors and antimicrobial agents. Further studies should explore photocatalytic C–H functionalization to expand its reactivity profile.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key properties include:

  • Anticancer Activity : Preliminary studies indicate that 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Research has shown that compounds with similar structures exhibit antibacterial activity against gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines. The findings demonstrated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Antimicrobial Studies

In a comparative study on antimicrobial agents, 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility as an antibiotic .

Data Table: Summary of Applications

Application AreaFindingsReference
Anticancer ActivityInhibits tumor cell growth; induces apoptosis
Antimicrobial EffectsEffective against gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or ion channels, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Oxathiapiprolin (ISO Name)

Structure: 1-(4-{4-[(5RS)-5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}-1-piperidyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone . Comparison:

  • Key Differences : Replaces the pyrazine-2-yloxy group with a thiazole-oxazole substituent.
  • Activity: A commercial fungicide targeting Phytophthora spp., indicating that ethanone-linked piperidine-pyrazole derivatives exhibit potent antifungal properties .
  • Synthesis : Involves multi-step heterocyclic coupling, contrasting with the pyrazine-oxy substitution in the target compound.

1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Derivatives

Structure : Features a naphthalene substituent instead of pyrazine-piperidine .
Comparison :

  • Activity : Demonstrated antifungal efficacy against Candida tropicalis (MIC = 12.5 μg/mL) .
  • Functional Groups: Retains the ethanone-pyrazole core but lacks the piperidine scaffold, highlighting the importance of the piperidine-pyrrolidine group for target specificity .

Analogues with Varied Heterocyclic Systems

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Structure : Tetrazole replaces pyrazole, and aryl groups substitute pyrazine .
Comparison :

  • Synthesis : Uses sodium azide and triethyl orthoformate for tetrazole formation, followed by piperidine coupling .
  • Activity: Not explicitly reported, but tetrazole-containing compounds are often explored for antimicrobial and anti-inflammatory applications .

1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Structure : Incorporates oxadiazole instead of pyrazine-piperidine .
Comparison :

  • Spectroscopic Data : IR peaks at 1705 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N), and NMR signals for aromatic protons (δ 6.25–7.8 ppm) .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight Key Functional Groups Biological Activity References
Target Compound ~317.34* Pyrazine-2-yloxy, piperidine, pyrazole Hypothesized antifungal -
Oxathiapiprolin 539.47 Thiazole, oxazole, trifluoromethyl Fungicidal (Phytophthora spp.)
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone 300.31 Naphthalene, pyrazole Antifungal (MIC = 12.5 μg/mL)
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-oxadiazolyl)ethanone 300.31 Oxadiazole, pyrazole Not reported

*Estimated based on structural formula.

Biological Activity

The compound 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the biological activity associated with this compound.

Antitumor Activity

Research indicates that derivatives of pyrazole, including those related to the compound , exhibit significant antitumor properties. Notably, pyrazole derivatives have shown inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR, which are crucial in tumor progression and survival .

A study focusing on similar pyrazole compounds demonstrated that they possess potent inhibitory effects against cancer cell lines, suggesting that the incorporation of piperidine and pyrazine moieties enhances their pharmacological efficacy. For instance, compounds with structural similarities to 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone have been reported to inhibit cell proliferation in human neuroblastoma cells with IC50 values around 50–60% at concentrations of 100 μM .

CompoundTargetIC50 (μM)Remarks
Compound ABRAF(V600E)5.7High potency
Compound BEGFR62.6Moderate potency
Compound CNeuroblastoma~50% inhibition at 100 μMSelective toxicity

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives have been recognized for their anti-inflammatory properties. The dual action of targeting both histamine H3 and sigma-1 receptors has been explored in recent studies, indicating a potential for treating neuropathic pain alongside inflammation . This multifaceted approach suggests that the compound may also modulate inflammatory pathways effectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. The presence of the piperidine ring is associated with enhanced binding affinity to target receptors, while the pyrazole moiety contributes to its bioactivity through various mechanisms, including inhibition of kinases involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Neuroblastoma Study : A recent investigation into a series of pyrazole derivatives demonstrated significant cytotoxic effects against SH-SY5Y neuroblastoma cells. The study found that certain derivatives exhibited selectivity towards cancerous cells while sparing normal fibroblasts, indicating a favorable therapeutic profile .
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory potential of piperidine-based compounds in animal models, revealing significant reductions in inflammatory markers and pain behaviors when treated with these derivatives .

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